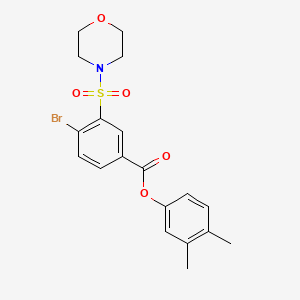
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate, also known as BMS-986165, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications. This compound belongs to a class of molecules known as small molecule inhibitors, which are used to target specific biological pathways in the body. In
作用機序
The mechanism of action of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate involves the inhibition of JAK enzymes, which are involved in the signaling pathways that regulate immune function and inflammation. Specifically, this compound has been shown to inhibit JAK1 and JAK2, which are critical components of the signaling pathways that mediate cytokine signaling in immune cells. By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory cytokines and limit the activity of immune cells, which can help to alleviate the symptoms of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on JAK enzymes. By reducing the activity of these enzymes, this compound can help to reduce the production of pro-inflammatory cytokines and limit the activity of immune cells. This can help to alleviate the symptoms of autoimmune and inflammatory diseases, which are characterized by excessive inflammation and immune cell activity.
実験室実験の利点と制限
One advantage of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate for lab experiments is its potent inhibitory effects on JAK enzymes. This makes it a useful tool for investigating the role of these enzymes in immune function and inflammation. However, one limitation of this compound is its specificity for JAK1 and JAK2, which may limit its usefulness for investigating other signaling pathways or enzymes involved in inflammation and immune function.
将来の方向性
There are several future directions for research on 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate. One area of interest is the development of more specific inhibitors of JAK enzymes, which may have fewer off-target effects and be more effective at treating autoimmune and inflammatory diseases. Additionally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as cancer, where JAK signaling pathways may play a role. Finally, there is interest in investigating the potential of this compound as a tool for investigating the role of JAK enzymes in other biological processes, such as development and differentiation.
合成法
The synthesis of 3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzoic acid with 3,4-dimethylphenyl magnesium bromide. This reaction produces 4-bromo-3-(3,4-dimethylphenyl)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with morpholine and sodium hydride to produce the final product, this compound.
科学的研究の応用
3,4-dimethylphenyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have potent inhibitory effects on the Janus kinase (JAK) family of enzymes, which play a critical role in the regulation of immune function and inflammation. As a result, this compound has been investigated as a potential treatment for a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
(3,4-dimethylphenyl) 4-bromo-3-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5S/c1-13-3-5-16(11-14(13)2)26-19(22)15-4-6-17(20)18(12-15)27(23,24)21-7-9-25-10-8-21/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTKPXOGDFYHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B6030293.png)
![N-cyclopropyl-4-methoxy-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6030301.png)

![ethyl 3-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B6030318.png)

![6-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6030338.png)
![N-[3-(1H-indazol-1-yl)propyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6030343.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6030355.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6030369.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6030380.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6030387.png)
![3-[({[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B6030400.png)
![2-chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6030417.png)